2,4-D-Methyl

Herbicide Volatilization Vapor Pressure Off-Target Drift

2,4-D-Methyl (CAS 1928-38-7) is a phenoxy herbicide methyl ester serving dual roles as an EPA-recognized analytical standard and a model pro-herbicide for plant biochemistry research. Its requirement for enzymatic bioactivation by plant carboxylesterases enables differential species sensitivity studies; its inclusion in EPA Method 8151 supports regulatory-compliant residue quantification via GC-MS and HPLC. With a vapor pressure of 0.000385 mmHg at 25°C, it serves as a high-volatility benchmark for environmental fate modeling and drift risk assessment. • Pro-herbicide: Requires carboxylesterase-mediated conversion to active 2,4-D acid for species-selectivity assays. • Analytical standard: Calibrated for EPA 8151 chlorinated phenoxy herbicide residue analysis. • Volatility benchmark: Quantifies drift reduction achieved by low-volatility formulations in comparative environmental studies.

Molecular Formula C9H8Cl2O3
Molecular Weight 235.06 g/mol
CAS No. 1928-38-7
Cat. No. B1664012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-D-Methyl
CAS1928-38-7
Synonyms2,4-D methyl ester
2,4-dichlorophenoxyacetic acid methyl ester
2,4-DMe
Molecular FormulaC9H8Cl2O3
Molecular Weight235.06 g/mol
Structural Identifiers
SMILESCOC(=O)COC1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C9H8Cl2O3/c1-13-9(12)5-14-8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3
InChIKeyHWIGZMADSFQMOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2,4-D-Methyl: Compound Overview


2,4-D-Methyl (methyl 2-(2,4-dichlorophenoxy)acetate; CAS 1928-38-7) is a phenoxy herbicide belonging to the 2,4-dichlorophenoxyacetic acid family. It functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce uncontrolled growth in susceptible broadleaf weeds, leading to plant death [1]. The compound is a methyl ester derivative of 2,4-D acid, characterized as a white crystalline solid with a melting point of approximately 119 °C, limited water solubility, and a calculated log P (XLogP3) of 3.1 [2]. As an ester formulation, 2,4-D-Methyl exhibits enhanced foliar penetration compared to the parent acid, but this property is directly linked to its increased volatility relative to salt formulations—a critical differentiation point for application and environmental risk assessment [3].

Mode-of-Action

Synthetic auxin for investigating IAA-mimic signaling in broadleaf weed models

Formulation Profiling

Ester derivative for studying foliar penetration, volatility, and pro-herbicide activation

Analytical Standard

Reference compound for EPA 8151 and GC-MS/HPLC quantification of chlorinated phenoxy residues

2,4-D-Methyl: Differentiation from Other Forms


Despite sharing the same 2,4-D acid moiety, 2,4-D-Methyl exhibits distinct physicochemical and biochemical behaviors that preclude generic substitution. Its higher log P (3.1) and lower water solubility compared to amine salts (e.g., dimethylamine) directly influence foliar absorption kinetics and rainfastness, while its ester structure mandates enzymatic bioactivation by plant carboxylesterases—a prerequisite not required for 2,4-D acid or salts [1]. Most critically, the methyl ester's volatility and vapor pressure (reported as 0.000385 mmHg at 25°C) are orders of magnitude higher than those of long-chain esters (e.g., isooctyl ester) and amine salts (ca. 10⁻¹⁰ mmHg at 38°C), creating substantial differences in off-target drift risk, environmental fate, and regulatory compliance [2]. Substituting 2,4-D-Methyl with another 2,4-D form without accounting for these variables can lead to unacceptable crop injury, reduced efficacy, or regulatory non-compliance.

Volatility mismatch

Methyl ester vapor pressure is orders of magnitude higher than amine salts and long-chain esters; drift risk and buffer-zone requirements may shift significantly.

Bioactivation requirement

Requires plant carboxylesterase hydrolysis to release active 2,4-D acid; acid and amine salt forms are directly active without this metabolic step.

Lipophilicity difference

Higher log P (3.1) influences foliar uptake kinetics and rainfastness; not interchangeable with hydrophilic dimethylamine salt for application timing assumptions.

2,4-D-Methyl: Differentiation Evidence


Volatility Across Ester Chain Lengths

In a kinetic study approximating field-air conditions, the partial vapor pressure of 2,4-D methyl ester was directly compared to that of the n-butyl and n-octyl esters. The methyl ester exhibited the highest volatility of the three, with the volatility of the series decreasing in the order methyl > n-butyl > n-octyl [1]. This trend is consistent with the general principle that shorter-chain esters of 2,4-D are significantly more volatile than their longer-chain counterparts, with amine salts being essentially non-volatile [2].

Volatility comparison
Head-to-head
Methyl: 0.000385 mmHg at 25°C
Amine salts: ~10⁻¹⁰ mmHg at 38°C
Relative ranking: methyl > butyl > octyl
Vapor pressure drives off-target drift risk; methyl ester represents the high-volatility benchmark in ester series.
Kinetic air-flow system approximating field conditions; drift models and buffer-zone planning should account for this gradient.
Herbicide Volatilization Vapor Pressure Off-Target Drift Environmental Fate

Enzymatic Bioactivation: Methyl Ester vs. Acid

2,4-D-Methyl is not inherently phytotoxic; it requires enzymatic hydrolysis by plant carboxylesterases (specifically AtCXE12 in Arabidopsis) to release the active 2,4-D acid [1]. Knockout plants lacking AtCXE12 exhibit greatly reduced 2,4-D-methyl-hydrolyzing activity and are significantly less sensitive to the compound, confirming the enzyme's essential role in bioactivation [1]. In contrast, 2,4-D acid and its amine salts are directly active without requiring enzymatic conversion.

Bioactivation requirement
Class-level
Methyl ester: carboxylesterase-dependent (pro-herbicide)
Acid / amine salts: directly active
Atcxe12 knockout plants show reduced sensitivity
Metabolic activation step can be exploited for species selectivity screening; enzyme activity may not transfer across all broadleaf models.
Arabidopsis thaliana recombinant enzyme and knockout data; field-population esterase variability requires separate verification.
Pro-Herbicide Carboxylesterase Bioactivation Plant Metabolism

Lipophilicity and Foliar Uptake

2,4-D-Methyl possesses an XLogP3 value of 3.1, indicating moderate lipophilicity [1]. This property facilitates rapid penetration through the waxy cuticle of plant leaves, enhancing foliar absorption compared to the highly water-soluble dimethylamine salt (2,4-D DMA), which has a much lower log P and is more prone to wash-off by rain [2]. The ester formulation's higher log P directly translates to improved rainfastness and potentially greater efficacy under conditions where post-application rainfall is expected.

Lipophilicity (log P)
Class-level
Methyl: XLogP3 = 3.1
Acid: ~2.8
Dimethylamine salt: significantly lower (more hydrophilic)
Increased log P supports faster cuticular penetration and improved rainfastness relative to salt forms.
Calculated XLogP3 value; actual foliar absorption may depend on formulation additives and leaf surface properties.
Lipophilicity Log P Foliar Uptake Rainfastness

Aquatic Toxicity: GHS Category 1

According to the Globally Harmonized System (GHS) classification, 2,4-D-Methyl is categorized as Acute Category 1 and Chronic Category 1 for aquatic environmental hazards, carrying the hazard statement H410: 'Very toxic to aquatic life with long lasting effects' [1]. This classification is consistent with other 2,4-D esters but is notably more stringent than that of 2,4-D amine salts, which are generally classified as less acutely toxic to aquatic organisms [2]. This difference directly impacts product labeling, permitted application sites, and required buffer zones adjacent to water bodies.

Aquatic toxicity classification
Class-level
Methyl ester: H410 – Very toxic to aquatic life with long lasting effects (Category 1)
Amine salts: generally Category 2 or 3
GHS Category 1 imposes stricter buffer-zone requirements and regulatory restrictions near surface water compared to amine formulations.
Based on available ecotoxicological data; site-specific risk assessment and labeling compliance required.
Ecotoxicology Aquatic Toxicity Risk Assessment GHS Classification

2,4-D-Methyl: Recommended Applications


Pro-Herbicide Bioactivation Research

2,4-D-Methyl is uniquely suited as a model pro-herbicide for investigating carboxylesterase-mediated bioactivation in plants. The requirement for enzymatic conversion to the active 2,4-D acid [1] enables researchers to study differential sensitivity between species with varying esterase activities. This property is particularly valuable for screening crop varieties for tolerance or for identifying weed biotypes with altered metabolic capacity, supporting the development of selective weed management strategies.

Analytical Reference Standard

Due to its well-defined physicochemical properties and inclusion in EPA methods (e.g., EPA 8151 methylated herbicide mix) , 2,4-D-Methyl serves as a critical analytical standard for quantifying chlorinated phenoxy herbicide residues in environmental matrices (soil, water, and plant tissue). Its distinct chromatographic behavior and known vapor pressure [2] make it an essential calibration compound for GC-MS and HPLC methods in regulatory compliance testing.

Rapid Foliar Uptake with Volatility Control

In agricultural settings where rapid foliar absorption and rainfastness are paramount—and where buffer zones and application conditions can be strictly controlled to mitigate vapor drift—2,4-D-Methyl offers the advantage of enhanced cuticular penetration due to its higher lipophilicity (XLogP3 = 3.1) [3] compared to amine salts. This makes it a potentially superior choice for controlling certain hard-to-wet broadleaf weeds or for applications in regions with unpredictable rainfall patterns, provided that the elevated volatility risk [2] is actively managed through appropriate nozzles, adjuvants, and weather monitoring.

Volatilization and Environmental Fate Studies

2,4-D-Methyl's high volatility relative to other esters and amine salts [2] positions it as a key comparator in environmental fate research. Studies focusing on vapor drift modeling, atmospheric transport, and off-target deposition rely on the methyl ester as a 'high-volatility' benchmark to quantify the reduction in drift achieved by newer, low-volatility formulations (e.g., choline salts or long-chain esters). This comparative data is essential for regulatory risk assessments and for developing best management practices to protect sensitive crops.

Application
Selection Property
Validation Focus
Pro-herbicide bioactivation study
Carboxylesterase-dependent activation
Species sensitivity screening and enzyme activity profiling
Analytical reference standard
Defined physicochemical profile
GC-MS/HPLC calibration and retention time confirmation
Rapid foliar absorption context
Enhanced cuticular penetration potential
Rainfastness vs. drift risk management under controlled conditions
Volatilization benchmarking
High-volatility comparator
Drift modeling and low-volatility formulation comparison

Technical Documentation Hub

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